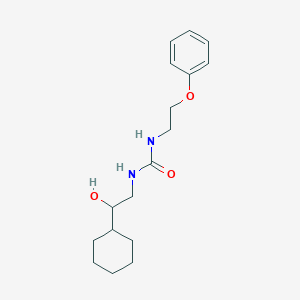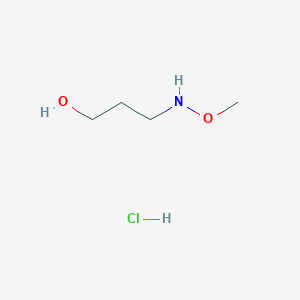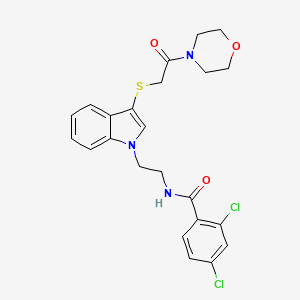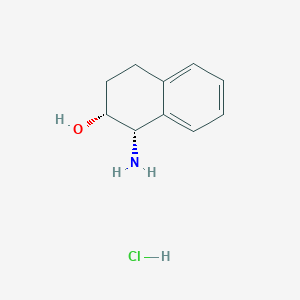![molecular formula C22H16O7 B2919706 Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate CAS No. 869079-41-4](/img/structure/B2919706.png)
Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate, also known as ethyl 2-(coumarin-3-yl)-2-oxoacetate, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate is a novel coumarin derivative that has shown promising results in scientific research studies.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate: is part of the coumarin derivatives family, which has been extensively studied for their antimicrobial properties . These compounds have shown significant inhibitory activity against various bacterial strains. The structure of this compound allows it to interact with bacterial enzymes, potentially inhibiting DNA gyrase, which is crucial for bacterial DNA replication. This makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antitumor Potential
Coumarins, including derivatives like Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate , have been investigated for their antitumor properties . Their ability to interfere with the proliferation of cancer cells makes them interesting subjects for cancer research. They may work by disrupting the cell cycle of tumor cells or inducing apoptosis, which is the programmed cell death that is often defective in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory effects of coumarin derivatives are well-documented . They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis or asthma. By reducing inflammation, these compounds can alleviate pain and swelling associated with inflammatory diseases.
Anticoagulant Properties
Coumarins are known for their anticoagulant properties, which prevent blood clots from forming . This is particularly useful in preventing strokes and heart attacks in patients at risk. Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate could be used to develop safer anticoagulants with fewer side effects than current medications.
Analgesic Activities
Some coumarin derivatives have been found to exhibit moderate analgesic activities, providing pain relief . Research into compounds like Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate could lead to the development of new painkillers that are more effective and less addictive than opioids.
Antiviral Capabilities
The antiviral capabilities of coumarins, including their activity against the human immunodeficiency virus (HIV), have been recognized . As researchers continue to seek treatments for existing and emerging viral infections, compounds like Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate offer a promising avenue for the development of new antiviral drugs.
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions with other compounds such as s-methylisothiosemicarbazide hydroiodide . The reaction forms different products depending on the reaction conditions . More detailed studies are required to understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
It is known that the compound can participate in reactions leading to the formation of different products
properties
IUPAC Name |
ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-2-26-21(24)12-27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDHJNNJVCZYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2919627.png)
![2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2919629.png)




![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)


